

# Spectroscopic Profile of 4-Chloro-1,1-dimethoxybutane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-1,1-dimethoxybutane

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## Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Chloro-1,1-dimethoxybutane** (CAS No. 29882-07-3), a versatile intermediate in the pharmaceutical and fine chemical industries.<sup>[1][2]</sup> Due to the limited availability of public experimental spectra, this document presents a combination of predicted and theoretical data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are provided, alongside a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control.

## Chemical Structure and Properties

- IUPAC Name: **4-chloro-1,1-dimethoxybutane**
- Synonyms: 4-Chlorobutyraldehyde dimethyl acetal<sup>[3]</sup>
- CAS Number: 29882-07-3
- Molecular Formula: C<sub>6</sub>H<sub>13</sub>ClO<sub>2</sub>
- Molecular Weight: 152.62 g/mol

- Appearance: Colorless liquid[2]
- Boiling Point: 168.3 °C at 760 mmHg
- Density: ~1.04 g/cm<sup>3</sup>[2]

## Spectroscopic Data

Note: Experimental spectroscopic data for **4-Chloro-1,1-dimethoxybutane** is not widely available in public databases. The following tables represent predicted NMR data and theoretical values for IR and MS based on the compound's structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.40	Triplet (t)	1H	H-1 (-CH(OCH <sub>3</sub> ) <sub>2</sub> )
~3.60	Triplet (t)	2H	H-4 (-CH <sub>2</sub> Cl)
~3.32	Singlet (s)	6H	H-5 (-OCH <sub>3</sub> )
~1.95	Quintet (p)	2H	H-3 (-CH <sub>2</sub> CH <sub>2</sub> Cl)
~1.75	Quintet (p)	2H	H-2 (-CH <sub>2</sub> CH(OCH <sub>3</sub> ) <sub>2</sub> )

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift ( $\delta$ ) ppm	Assignment
~104.0	C-1 (-CH(OCH <sub>3</sub> ) <sub>2</sub> )
~53.0	C-5 (-OCH <sub>3</sub> )
~45.0	C-4 (-CH <sub>2</sub> Cl)
~31.5	C-2 (-CH <sub>2</sub> CH(OCH <sub>3</sub> ) <sub>2</sub> )
~26.0	C-3 (-CH <sub>2</sub> CH <sub>2</sub> Cl)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Theoretical IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
2950-2850	Strong	C-H	Alkane Stretch
1470-1430	Medium	C-H	Alkane Bend
1125-1085	Strong	C-O	Acetal (C-O-C) Stretch
800-600	Strong	C-Cl	Alkyl Halide Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of C<sub>6</sub>H<sub>13</sub>ClO<sub>2</sub> is 152.0604 Da.

Table 4: Theoretical Mass Spectrometry Fragmentation Data (Electron Ionization)

m/z	Ion Fragment	Description
152/154	$[\text{C}_6\text{H}_{13}\text{ClO}_2]^+$	Molecular Ion ( $\text{M}^+$ ), showing isotopic pattern for Chlorine (~3:1 ratio)
121/123	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy radical
75	$[\text{CH}(\text{OCH}_3)_2]^+$	Alpha-cleavage, characteristic fragment for a dimethyl acetal
57	$[\text{C}_4\text{H}_9]^+$	Loss of the chloro-acetal portion

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample such as **4-Chloro-1,1-dimethoxybutane**. Instrument-specific parameters may require optimization.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Chloro-1,1-dimethoxybutane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
- Acquisition: Place the tube in the NMR spectrometer. Acquire the  $^1\text{H}$  NMR spectrum, followed by the  $^{13}\text{C}$  NMR spectrum. Standard acquisition parameters for a small organic molecule should be used.
- Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

## IR Spectroscopy Protocol

- Technique: For a liquid sample, the Attenuated Total Reflectance (ATR) or neat thin-film method is typically used.
- ATR Method:
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
  - Acquire a background spectrum of the clean, empty crystal.
  - Place a single drop of **4-Chloro-1,1-dimethoxybutane** directly onto the crystal surface.
  - Acquire the sample spectrum over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Thin-Film Method:
  - Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).
  - Mount the plates in the spectrometer's sample holder.
  - Acquire the spectrum.
- Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

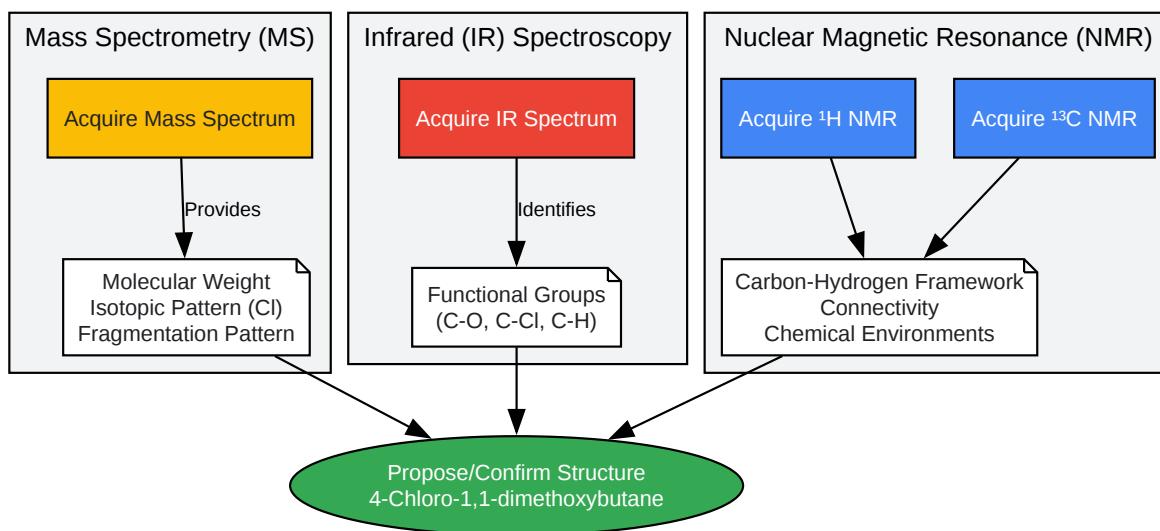
## Mass Spectrometry Protocol

- Ionization Method: Electron Ionization (EI) is a common method for volatile, small organic molecules.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a Gas Chromatography (GC-MS) system for separation and analysis.
- Acquisition: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

- Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: A detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus  $m/z$  ratio.
- Interpretation: Identify the molecular ion peak ( $M^+$ ) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) should be observed for any chlorine-containing fragments.

## Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound or the confirmation of a known structure like **4-Chloro-1,1-dimethoxybutane** follows a logical workflow. The diagram below illustrates the relationship between different spectroscopic methods and the information they provide.



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*Workflow for Spectroscopic Structural Elucidation.*

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)